2-(Acetylamino)-6-chloropyridine-4-sulfonyl chloride
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Overview
Description
2-(Acetylamino)-6-chloropyridine-4-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an acetylamino group, a chlorine atom, and a sulfonyl chloride group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-6-chloropyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of 2-amino-6-chloropyridine to introduce the sulfonyl chloride group. This is followed by acetylation to form the final product. The reaction conditions often involve the use of reagents such as thionyl chloride for chlorination and acetic anhydride for acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-6-chloropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding
Properties
Molecular Formula |
C7H6Cl2N2O3S |
---|---|
Molecular Weight |
269.10 g/mol |
IUPAC Name |
2-acetamido-6-chloropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2N2O3S/c1-4(12)10-7-3-5(15(9,13)14)2-6(8)11-7/h2-3H,1H3,(H,10,11,12) |
InChI Key |
PMVLNQWEKAFMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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